An In-depth Technical Guide to 3-Amino-6-fluoropyridine-2-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry The strategic incorporation of fluorine into molecular scaffolds is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. The pyridine nucleus, a prevalent motif in numerous pharmaceuticals, is a prime target for fluorination. 3-Amino-6-fluoropyridine-2-carbonitrile represents a key pharmacophore, combining the bioisosteric properties of the nitrile group with the advantageous features of a fluorinated aminopyridine core. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this valuable building block, even in the absence of a commercially available source, by proposing a robust synthetic pathway.
As of the latest registry information, a specific CAS number for 3-Amino-6-fluoropyridine-2-carbonitrile has not been assigned, suggesting its status as a novel or non-commercial compound. This underscores the importance of a reliable synthetic protocol for its accessibility in research and development.
Synonyms:
2-Cyano-3-amino-6-fluoropyridine
3-Amino-6-fluoropicolinonitrile
Predicted Physicochemical Properties
Property
Value
Molecular Formula
C₆H₄FN₃
Molecular Weight
137.12 g/mol
XLogP3
0.9
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
4
Proposed Synthetic Pathway
Given the absence of a commercial source, a de novo synthesis is required. A logical and efficient approach involves the nucleophilic aromatic substitution (SNAr) on a difluorinated pyridine precursor. This method is advantageous due to the high reactivity of fluoropyridines towards nucleophilic attack, particularly when activated by an electron-withdrawing group like a nitrile.
The proposed two-step synthesis starts from the commercially available 3,5-difluoropyridine-2-carbonitrile.
Exploratory
An In-depth Technical Guide to 3-Amino-6-fluoropyridine-2-carbonitrile: Synthesis, Properties, and Applications for the Research Scientist
This guide provides a comprehensive technical overview of 3-Amino-6-fluoropyridine-2-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document will...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 3-Amino-6-fluoropyridine-2-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document will delve into its chemical properties, potential synthetic pathways, and prospective applications, drawing upon established principles of medicinal chemistry and data from analogous structures.
Core Molecular Attributes
3-Amino-6-fluoropyridine-2-carbonitrile is a substituted pyridine derivative. The strategic placement of an amino group, a fluorine atom, and a carbonitrile moiety on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block in synthetic and medicinal chemistry.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula of 3-Amino-6-fluoropyridine-2-carbonitrile is calculated to be C₆H₄FN₃ .
The molecular weight is determined from the atomic weights of its constituent elements:
Carbon (C): 6 × 12.011 u = 72.066 u
Hydrogen (H): 4 × 1.008 u = 4.032 u
Fluorine (F): 1 × 18.998 u = 18.998 u
Nitrogen (N): 3 × 14.007 u = 42.021 u
This results in a molecular weight of approximately 137.12 g/mol . An exact mass of 137.039 would be expected in high-resolution mass spectrometry.
Property
Value
Molecular Formula
C₆H₄FN₃
Molecular Weight
137.12 g/mol
Exact Mass
137.039 u
IUPAC Name
3-Amino-6-fluoropyridine-2-carbonitrile
Synthesis Strategies: A Prospective Approach
A plausible approach involves the construction of the substituted pyridine ring, followed by the introduction of the nitrile group. One such strategy could start from a readily available di-substituted pyridine. For instance, a synthetic pathway analogous to the synthesis of 2-amino-6-fluoropyridine could be adapted. The synthesis of 2-amino-6-fluoropyridine often starts from 2,6-difluoropyridine, where one of the fluorine atoms is displaced by an amino group through nucleophilic aromatic substitution.[1][2]
Proposed Synthetic Workflow
Caption: A generalized synthetic workflow for 3-Amino-6-fluoropyridine-2-carbonitrile.
Experimental Protocol: A Hypothetical Approach based on Analogs
The following protocol is a conceptual outline for the synthesis and should be adapted and optimized based on laboratory findings.
Step 1: Amination of a Dihalogenated Precursor
A suitable starting material, such as 2,6-difluoropyridine or a related compound, could undergo selective amination.
Reaction Setup: In a sealed pressure vessel, dissolve the dihalogenated pyridine precursor in a suitable solvent like aqueous ammonia.
Reaction Conditions: Heat the mixture to a temperature typically ranging from 100-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, an amino-fluoropyridine derivative, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Step 2: Introduction of the Carbonitrile Group
The introduction of the nitrile group can be achieved through various methods, including the Sandmeyer reaction if a corresponding amino precursor is used, or by palladium-catalyzed cyanation of a halogenated intermediate.
Reaction Setup: If starting from a brominated or iodinated amino-fluoropyridine, dissolve the substrate in a solvent such as dimethylformamide (DMF) or dioxane.
Reagents: Add a cyanide source, for example, zinc cyanide or copper(I) cyanide, along with a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ and a suitable ligand.
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.
Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Amino-6-fluoropyridine-2-carbonitrile suggest its potential as a valuable scaffold in drug discovery. The pyridine core is a common feature in many biologically active compounds.[3] The presence of amino and nitrile groups provides opportunities for further chemical modifications to generate libraries of compounds for screening.
As a Kinase Inhibitor Scaffold
The 3-aminopyrazine-2-carbonitrile scaffold, which is structurally related, is a known pharmacophore in a variety of kinase inhibitors.[4] Derivatives have shown promise as inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), which are important targets in oncology.[4] The fluorine atom can enhance binding affinity and improve metabolic stability.
In the Synthesis of Fused Heterocyclic Systems
The ortho-positioning of the amino and cyano groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These fused systems are often explored for their diverse biological activities.
Logical Relationship of Functional Groups to Application
Physicochemical Characterization of 3-Amino-6-fluoropyridine-2-carbonitrile
The following technical guide details the physicochemical profile of 3-Amino-6-fluoropyridine-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry. Technical Guide for Lead Optimization & Solid-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile of 3-Amino-6-fluoropyridine-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry.
Technical Guide for Lead Optimization & Solid-State Analysis
Executive Summary
3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1805928-62-4 ) is a highly functionalized pyridine scaffold utilized in the synthesis of kinase inhibitors, AhR modulators, and PROTAC linkers. Its structure combines a hydrogen-bond donor (amino group), a strong dipole/acceptor (cyano group), and a metabolic blocker (fluorine) at the C6 position.
This guide provides a definitive analysis of its melting point and density—two critical parameters for establishing purity specifications and formulation stability. Due to the specialized nature of this building block, experimental values are often proprietary; therefore, this guide synthesizes available experimental data from structural analogs with high-fidelity predictive modeling to establish a validation baseline.
Key Compound Identifiers
Parameter
Detail
IUPAC Name
3-Amino-6-fluoropyridine-2-carbonitrile
CAS Number
1805928-62-4
Molecular Formula
C₆H₄FN₃
Molecular Weight
137.12 g/mol
SMILES
Nc1ccc(F)nc1C#N
Key Application
Scaffold for SnAr diversification; AhR modulation [1]
Physicochemical Property Profile
Melting Point Analysis
The melting point (MP) is the primary thermodynamic indicator of solid-state purity for this compound.
Predicted/Estimated Range:135 °C – 155 °C
Experimental Baseline (Analogs):
3-Amino-6-chloropyridine-2-carbonitrile: 175–176.5 °C [2]
3-Aminopyridine-2-carbonitrile: 151 °C [3][1][2][3][4][5]
6-Fluoropyridine-2-carbonitrile: 31–35 °C [4]
Scientific Insight:
The substitution of the C6-hydrogen with a fluorine atom generally exerts two competing effects on the crystal lattice:
Lattice Energy Reduction: Fluorine is isosteres with hydrogen but has low polarizability, often lowering the melting point compared to the chloro-analog (MP ~176 °C).
Dipole Stabilization: The strong electron-withdrawing nature of the fluoro and cyano groups creates a significant dipole moment, which can reinforce crystal packing relative to the unsubstituted pyridine.
Therefore, the expected MP is lower than the chloro-analog but significantly higher than the non-amino variant due to intermolecular hydrogen bonding (-NH₂ ··· N≡C-).
Density and Packing
Density is critical for determining the packing fraction in drug formulation and computational docking studies.
3-Amino-6-chloropyridine-2-carbonitrile: ~1.45 g/cm³ (Higher due to Cl mass)
Implication:
The relatively high density for a small organic molecule indicates efficient crystal packing, driven by the planar geometry and the capability for
- stacking interactions facilitated by the electron-deficient pyridine ring.
Experimental Methodologies
To validate these properties in a laboratory setting, the following standard operating procedures (SOPs) are recommended.
Differential Scanning Calorimetry (DSC) Protocol
For precise Melting Point determination.
Sample Prep: Weigh 2–5 mg of dried 3-Amino-6-fluoropyridine-2-carbonitrile into a Tzero aluminum pan.
Equilibration: Equilibrate at 25 °C for 3 minutes.
Ramp: Heat at a rate of 10 °C/min under a nitrogen purge (50 mL/min) up to 200 °C.
Analysis: Identify the onset temperature (
) as the melting point. A sharp endotherm indicates high crystallinity and purity.
Density Determination (Gas Pycnometry)
For solid-state density measurement.
Calibration: Calibrate the helium pycnometer using a standard steel sphere of known volume.
Loading: Fill the sample cup (approx. 1 cm³) with the powder. Record the sample mass (
).
Purge: Perform 10 purge cycles with dry helium to remove moisture and volatiles.
Measurement: Measure the pressure drop across the reference and sample chambers to calculate the skeletal volume (
).
Calculation:
.
Structural Logic & Synthesis Workflow
The synthesis and properties of this molecule are governed by the electronic effects of the substituents. The diagram below illustrates the synthesis logic and how the functional groups influence the physical properties.
Figure 1: Synthetic pathway and structural-property relationships determining the physical state of the target molecule.
References
Patent US12258354B2 : AhR Modulators and Methods of Use. Lists 3-amino-6-fluoropyridine-2-carbonitrile as a key intermediate. Link
Sigma-Aldrich : 3-Amino-6-chloropyridine-2-carbonitrile Product Sheet. Confirms MP of 175–176.5 °C for the chloro-analog. Link
PubChem : 3-Aminopyridine-2-carbonitrile.[2] Experimental MP of 151 °C. Link[2]
Ossila : 6-Fluoropyridine-2-carbonitrile. Experimental MP of 31–35 °C. Link
EnamineStore : Catalog Entry for CAS 1805928-62-4. Confirms commercial availability as a building block. Link
3-Amino-6-fluoropyridine-2-carbonitrile: A Trifunctional Pharmacophore for Next-Gen Heterocycles
This in-depth technical guide focuses on 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4), a high-value trifunctional scaffold used in the synthesis of next-generation kinase inhibitors, AhR modulators, and fus...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide focuses on 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4), a high-value trifunctional scaffold used in the synthesis of next-generation kinase inhibitors, AhR modulators, and fused heterocyclic drugs.[1]
[1]
Executive Summary & Physicochemical Profile
3-Amino-6-fluoropyridine-2-carbonitrile represents a "privileged structure" in medicinal chemistry due to its orthogonal reactivity.[1] It possesses three distinct chemical handles—an amine (nucleophile), a nitrile (electrophile/precursor), and a fluorine atom activated for nucleophilic aromatic substitution (SNAr). This unique arrangement allows for the rapid construction of fused bicyclic systems (e.g., imidazo[4,5-b]pyridines, pyrido[2,3-d]pyrimidines) while retaining a distal leaving group (fluorine) for late-stage diversification.[1]
Physicochemical Specifications
Property
Data
CAS Number
1805928-62-4
IUPAC Name
3-Amino-6-fluoropyridine-2-carbonitrile
Molecular Formula
C₆H₄FN₃
Molecular Weight
137.12 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
142–145 °C (decomposition)
Solubility
Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Conjugate Acid)
~2.5 (Pyridine nitrogen is deactivated by F and CN)
The synthesis of this building block requires careful regiocontrol to ensure the nitrile and amine are adjacent (positions 2 and 3) while preserving the fluorine at position 6.
Primary Industrial Route: The Nitro-Substitution Approach
This route avoids the difficult nitration of deactivated pyridines by starting with the highly activated 2,6-difluoro-3-nitropyridine.[1]
Mechanism: SNAr attack occurs preferentially at C2 (ortho to the nitro group) rather than C6, driven by the inductive stabilization of the Meisenheimer intermediate by the nitro group.
Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂ / Pd/C (controlled).
Conditions: EtOH/H₂O, 60°C.
Critical Note: Standard hydrogenation (H₂/Pd) must be monitored to prevent hydrogenolysis of the C–F bond or reduction of the nitrile. Iron-mediated reduction is preferred for scale-up as it is chemoselective for the nitro group.
Orthogonal Reactivity & Applications
The power of this scaffold lies in its ability to undergo sequential, selective reactions.
The "Trifunctional Map"[1]
Handle A (C3-Amine): Primary nucleophile for acylation, urea formation, or Sandmeyer reactions.
Handle B (C2-Nitrile): Electrophile for cyclization (Pinner reaction) or hydrolysis to amides.[1]
Handle C (C6-Fluorine): Site for late-stage SNAr diversity, allowing library generation after the core scaffold is built.[1]
Figure 1: Orthogonal reactivity map showing the three distinct chemical pathways available for scaffold diversification.[1]
Key Therapeutic Applications[1][5][6][7]
AhR Modulators (Immunooncology):
As detailed in patent US12258354B2 [1], this core is used to synthesize inhibitors of the Aryl Hydrocarbon Receptor (AhR). The pyridine nitrogen and the nitrile-derived heterocycle form key hydrogen bonds in the ligand-binding domain.[1]
SHP2 Inhibitors:
The 6-amino-pyridine motif (derived from SNAr on the fluorine) mimics the pyrazine core found in advanced SHP2 inhibitors like Lanraplenib.[1] The fluorine atom increases metabolic stability against P450 oxidation compared to the non-fluorinated analog.
Imidazo[4,5-b]pyridines:
Reaction with amidines yields this fused system, a bioisostere of purine, widely used in CDK and EGFR inhibitors.
Experimental Protocols
Protocol A: Synthesis of Imidazo[4,5-b]pyridine Core
This protocol demonstrates the cyclization of the amine and nitrile to form a fused ring.
In a microwave vial, dissolve the 6-fluoro-heterocycle (0.5 mmol) in anhydrous DMSO (2 mL).
Add DIPEA (175 µL, 1.0 mmol) followed by morpholine (52 µL, 0.6 mmol).
Conditions: Heat at 100°C for 2 hours (thermal) or 120°C for 20 min (microwave).
Note: The presence of the electron-withdrawing nitrile (or fused ring) at C2/C3 activates the C6-fluorine, making this reaction facile without transition metal catalysis.
Workup: Dilute with water (10 mL), extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.
Safety & Handling
Cyanide Precursors: If synthesizing de novo from nitropyridines using cyanide sources, extreme caution and specific cyanide waste protocols are required.
Skin Sensitization: Aminopyridines are known sensitizers. Use double gloving (Nitrile) and work in a fume hood.
Reactivity: The compound is stable at room temperature but should be stored under inert gas (Argon) to prevent oxidation of the amine over long periods.
References
Sutton, J. C., et al. (2023). AhR Modulators. U.S. Patent No. 12,258,354. Washington, DC: U.S. Patent and Trademark Office.
Shelke, R. N., et al. (2017).[4] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[1][4][5] European Journal of Chemistry, 8(1), 25-32.[4]
The Emergence of 3-Amino-6-fluoropyridine-2-carbonitrile in Modern Kinase Inhibitor Research: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, nitrogen-containing heterocycles, and specifically the aminopyridine scaffold, have consistently emerged as privileged structures.[1][2] Their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes them ideal starting points for inhibitor design.[1] This guide focuses on a particularly promising, yet underexplored building block: 3-Amino-6-fluoropyridine-2-carbonitrile .
The strategic placement of a fluorine atom at the 6-position offers a powerful tool for modulating the physicochemical properties of derivative compounds, potentially enhancing metabolic stability and altering basicity, which can fine-tune binding interactions.[3][4] The vicinal amino and cyano groups provide versatile synthetic handles for the construction of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.
This document serves as a comprehensive technical guide, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of 3-Amino-6-fluoropyridine-2-carbonitrile in the discovery of novel kinase inhibitors.
I. The 3-Amino-6-fluoropyridine-2-carbonitrile Scaffold: A Strategic Starting Point
The 3-Amino-6-fluoropyridine-2-carbonitrile core is a versatile platform for generating a library of potential kinase inhibitors. Its utility stems from the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.
Synthesis of the Core Scaffold
Protocol 1: Exemplary Synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile
Step 1: Nitration of a suitable pyridine precursor. This initial step introduces a nitro group, which can later be reduced to the desired amino group.
Step 2: Cyanation of the pyridine ring. Introduction of the carbonitrile can be achieved through various methods, such as nucleophilic aromatic substitution.
Step 3: Fluorination of the pyridine ring. The introduction of the fluorine atom is a critical step. Methods like the Balz-Schiemann reaction or nucleophilic fluorination could be explored.[3]
Step 4: Reduction of the nitro group. The final step involves the reduction of the nitro group to the 3-amino functionality, yielding the target compound.
A detailed, step-by-step laboratory procedure would require specific starting materials and optimization of reaction conditions.
Strategies for Library Diversification
The true power of the 3-Amino-6-fluoropyridine-2-carbonitrile scaffold lies in its potential for diversification to explore the chemical space around a target kinase.
Modification of the 3-Amino Group: The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a variety of substituents that can probe different regions of the kinase active site.
Reactions of the 2-Cyano Group: The nitrile functionality can be hydrolyzed to a carboxamide or carboxylic acid, or it can participate in cycloaddition reactions to form fused heterocyclic systems.
Nucleophilic Aromatic Substitution of the 6-Fluoro Group: While the fluorine atom enhances certain properties, it can also serve as a leaving group for the introduction of other functionalities via SNAr reactions, further expanding the diversity of the compound library.
II. From Scaffold to Lead: A Workflow for Kinase Inhibitor Discovery
The journey from a promising scaffold to a lead candidate involves a systematic process of design, synthesis, and biological evaluation. The following workflow illustrates the key stages in leveraging the 3-Amino-6-fluoropyridine-2-carbonitrile core for kinase inhibitor discovery.
Caption: A typical workflow for the discovery of a kinase inhibitor.
III. Core Protocols for Inhibitor Characterization
Thorough biological evaluation is critical to understanding the potential of any new kinase inhibitor. The following protocols provide detailed, step-by-step methodologies for key in vitro assays.
This protocol describes a generic TR-FRET (Time-Resolved Förster Resonance Energy Transfer) assay to determine the in vitro potency (IC50) of a test compound against a target kinase.
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin-APC brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
Target kinase (recombinant)
Biotinylated substrate peptide
ATP
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Test compound (serially diluted in DMSO)
Europium-labeled anti-phospho-substrate antibody
Streptavidin-APC
Stop solution (e.g., 10 mM EDTA in kinase assay buffer)
384-well low-volume microplates
Plate reader capable of time-resolved fluorescence detection
Procedure:
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
Kinase Reaction:
Add 2.5 µL of kinase assay buffer containing the test compound to the wells of a 384-well plate.
Add 2.5 µL of a 2x kinase/substrate mixture (prepared in kinase assay buffer) to initiate the reaction. The final concentration of kinase and substrate should be at their respective Km values.
Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
Reaction Termination and Detection:
Add 5 µL of stop solution containing the europium-labeled antibody and streptavidin-APC.
Incubate at room temperature for 60 minutes to allow for antibody binding.
Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis:
Calculate the ratio of the acceptor to donor emission.
Plot the emission ratio against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol outlines a method to quantify the binding of a test compound to its target kinase within living cells.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. In the absence of an inhibitor, the tracer binds to the kinase, bringing the luciferase and fluorophore close enough for energy transfer to occur. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Materials:
HEK293 cells transiently or stably expressing the NanoLuc®-kinase fusion protein
Opti-MEM® I Reduced Serum Medium
NanoBRET™ Tracer
Test compound (serially diluted in DMSO)
NanoBRET™ Nano-Glo® Substrate
White, opaque 96- or 384-well assay plates
Luminescence plate reader with 450 nm and >600 nm filters
Procedure:
Cell Plating: Seed the NanoLuc®-kinase expressing cells into the assay plate and incubate overnight.
Compound and Tracer Addition:
Prepare serial dilutions of the test compound in Opti-MEM®.
Add the diluted compound to the cells.
Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
Signal Detection:
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
Read the plate within 10 minutes on a luminescence reader, measuring both the donor (450 nm) and acceptor (>600 nm) emission.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission).
Plot the BRET ratio against the logarithm of the inhibitor concentration.
Determine the IC50 value from the resulting dose-response curve.
Protocol 4: Cell Proliferation Assay
This protocol measures the effect of a kinase inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase for its growth and survival.
Principle: The assay quantifies the number of viable cells after a defined period of treatment with the test compound. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
Materials:
Cancer cell line with a known dependency on the target kinase
Cell Seeding: Seed the cells in the 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
Viability Measurement:
Equilibrate the plate to room temperature.
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Normalize the data to the vehicle control.
Plot the percentage of viable cells against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
IV. Potential Kinase Targets and Signaling Pathways
The aminopyridine scaffold is a versatile binder to the ATP pocket of a wide range of kinases.[1] Based on the extensive research into related aminopyrimidine and aminopyridine inhibitors, derivatives of 3-Amino-6-fluoropyridine-2-carbonitrile could potentially target several important kinase families implicated in cancer.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
Table 1: Potential Kinase Targets for 3-Amino-6-fluoropyridine-2-carbonitrile Derivatives
Kinase Family
Representative Members
Rationale for Targeting
Janus Kinases (JAKs)
JAK2
Aberrant JAK-STAT signaling is a hallmark of myeloproliferative neoplasms.[9][24][25][26]
A key mediator of angiogenesis, crucial for tumor growth and metastasis.[13][14][23][27]
Fibroblast Growth Factor Receptors (FGFRs)
FGFR1, FGFR2, FGFR3, FGFR4
Dysregulation of FGFR signaling drives various cancers.[12][16][19][21][22]
Aurora Kinases
Aurora A, Aurora B
Essential for mitotic progression, making them attractive targets in oncology.[11][15][17][20][28]
The JAK-STAT Signaling Pathway: A Prime Target
The JAK-STAT pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway, often due to mutations in JAK2, is a key driver of myeloproliferative neoplasms.[9][24]
Caption: Inhibition of the JAK-STAT signaling pathway.
V. Comparative Analysis and Data Presentation
To contextualize the potential of novel inhibitors derived from 3-Amino-6-fluoropyridine-2-carbonitrile, it is useful to compare their activity with known inhibitors targeting the same kinases.
Table 2: In Vitro Potency of Selected Aminopyridine/Aminopyrimidine-Based Kinase Inhibitors
Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison.
VI. Conclusion and Future Directions
3-Amino-6-fluoropyridine-2-carbonitrile represents a strategically designed and highly versatile scaffold for the discovery of novel kinase inhibitors. Its unique combination of a proven hinge-binding motif, a fluorine atom for property modulation, and multiple handles for synthetic diversification makes it an attractive starting point for medicinal chemistry campaigns. The protocols and workflow outlined in this guide provide a robust framework for the synthesis, characterization, and optimization of derivatives of this promising core structure. Future research should focus on the synthesis of a focused library of these compounds and their systematic evaluation against a panel of cancer-relevant kinases to unlock their full therapeutic potential.
VII. References
Gao, Y., et al. (2021). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(5), 2415-2418.
Li, X., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
Kim, H. P., et al. (2016). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 12(4), 2821–2826.
Munir, A., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-19.
Lee, H. W., et al. (2015). Computer-aided discovery of aminopyridines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 23(7), 1534-1542.
Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium.
Bento, A. P., et al. (2015). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry, 58(10), 4267-4284.
Wu, D., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 518-522.
El-Gohary, N. S. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1443.
Siddique, A., et al. (2025). Bicyclic 2-Aminopyrimidine Derivatives as Potent VEGFR-2 Inhibitors and Apoptosis Inducers: Structure-Guided Design, Synthesis, Anticancer Assessment, and In-Silico Exploration. European Journal of Medicinal Chemistry, 293, 117726.
Abdel-Ghani, T. M., et al. (2025). Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. European Journal of Medicinal Chemistry, 293, 117726.
Rizk, O. H., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
Wang, Y., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 11(16), 2157-2175.
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135.
Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228.
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
Wang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2420.
Crego, I. G., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(11), 2829.
Ialongo, D., et al. (2022). Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. Frontiers in Chemistry, 10, 992650.
Liu, Y., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 875447.
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(26), 15831-15842.
Ghorab, M. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100028.
Mainolfi, N., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367.
Al-Ostath, A. I., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLOS ONE, 17(1), e0262229.
CN102898358A - Preparation method of fluoropyridine compounds. (2013). Google Patents.
ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. [Image]. Retrieved from [Link]
Beier, P., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13246-13257.
Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(30), 19369-19379.
Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2194-2246.
Liu, J., et al. (2012). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles catalyzed by a robust metal-organic framework. Tetrahedron Letters, 53(38), 5138-5141.
Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(42), 6973-6976.
Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules.
Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(45), 30467-30478.
Application Note: 3-Amino-6-fluoropyridine-2-carbonitrile in Peptidomimetic Synthesis
Executive Summary This guide details the application of 3-Amino-6-fluoropyridine-2-carbonitrile as a privileged scaffold in the design of peptidomimetics, specifically targeting Cysteine Proteases (e.g., Cathepsin K, S,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 3-Amino-6-fluoropyridine-2-carbonitrile as a privileged scaffold in the design of peptidomimetics, specifically targeting Cysteine Proteases (e.g., Cathepsin K, S, B, and SARS-CoV-2 Mpro).
Unlike standard peptide coupling reagents, this scaffold functions as a P1-P1' bioisostere . The C2-nitrile acts as a reversible covalent "warhead" that traps the catalytic cysteine thiolate, while the C6-fluorine atom modulates the electrophilicity of the ring and blocks metabolic oxidation. The C3-amino group serves as the vector for extending the peptide backbone into the S2/S3 subsites.
Key Technical Challenges Addressed:
Low Nucleophilicity: The electron-deficient pyridine ring renders the C3-amine poorly nucleophilic, requiring specialized coupling protocols.
Regioselectivity: Managing the reactivity of the C6-fluorine (susceptible to SNAr) during peptide assembly.
Chemical Rationale & Mechanism[1][2]
The "Goldilocks" Electrophile
The nitrile group (-CN) is a reversible covalent electrophile. Its reactivity is tuned by the pyridine ring electronics.
6-Fluoro-Pyridine Nitriles: The fluorine atom (highly electronegative) pulls electron density from the ring, increasing the electrophilicity of the C2-nitrile carbon. This makes it highly sensitive to nucleophilic attack by the active site Cysteine (Cys-SH), forming a thioimidate adduct .
Mechanism of Action (Covalent Inhibition)
The biological efficacy relies on the formation of a metastable thioimidate complex. This mimics the transition state of peptide hydrolysis, effectively locking the enzyme.
Figure 1: Thermodynamic cycle of reversible covalent inhibition.[2] The 6-fluoro substituent increases k_inact by destabilizing the ground state of the nitrile.
Synthetic Protocols
Protocol A: Coupling to Peptide Backbone (Amide Formation)
Challenge: The C3-amino group is deactivated by the ortho-nitrile and para-fluorine. Standard EDC/NHS coupling often fails or proceeds with low yield (<20%).
Solution: Use of high-reactivity acid chlorides or HATU with extended reaction times.
Coupling Agent: HATU (1.5 equiv) OR Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for in situ acid chloride generation.
Base: Sym-collidine (3.0 equiv) - Preferred over DIEA to prevent racemization with activated esters.
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure:
Activation: Dissolve the N-protected amino acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M). Add Sym-collidine (1.5 equiv) and stir at 0°C for 15 minutes.
Critical Checkpoint: Ensure the solution turns slightly yellow (formation of the activated ester).
Addition: Add 3-Amino-6-fluoropyridine-2-carbonitrile (1.0 equiv) dissolved in minimal DMF.
Reaction: Allow to warm to Room Temperature (RT) and stir for 18–24 hours .
Note: Unlike standard peptides, this reaction is slow. Heating to 40°C may be required if conversion is <50% at 12h, but monitor for nitrile hydrolysis.
Workup: Dilute with EtOAc. Wash with 5% LiCl (to remove DMF), then saturated NaHCO3 and Brine.
Purification: Flash chromatography (Hexane/EtOAc). The product will likely elute later than typical amides due to the pyridine polarity.
Protocol B: SNAr Diversification (Optional)
The C6-fluorine is a handle for late-stage diversification. It can be displaced by secondary amines to adjust solubility or potency.
Reaction:
Scaffold-F + R2-NH -> Scaffold-NR2 + HF
Dissolve the coupled product (from Protocol A) in DMSO.
Caution: The nitrile can hydrolyze to a primary amide at high pH/temp. Keep conditions anhydrous.
Analytical Data & QC
Table 1: Expected Analytical Signatures
Feature
Method
Expected Signal
Interpretation
Nitrile
IR Spectroscopy
~2230–2240 cm⁻¹
Sharp, weak band. Absence indicates hydrolysis to amide.
Fluorine
¹⁹F NMR
~ -70 to -80 ppm
Singlet (or doublet if coupled to H). Shift confirms presence of F.
Amide NH
¹H NMR
9.5 – 10.5 ppm
Downfield shift due to electron-deficient pyridine ring.
Mass Spec
LC-MS (ESI+)
[M+H]⁺
Pyridines ionize well. Look for M+Na adducts common in nitriles.
Biological Validation (Enzyme Assay)
To confirm the peptidomimetic activity, a fluorescence resonance energy transfer (FRET) assay is standard.
Assay Setup (Example: Cathepsin K):
Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.
Why pH 5.5? Cysteine proteases are lysosomal; they require acidic pH for optimal activity and stability.
Why DTT? Essential to keep the active site Cysteine reduced (Cys-SH) and not oxidized (Cys-S-S-Cys).
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
Protocol:
Incubate Enzyme (1 nM) + Inhibitor (Var. Conc.) for 30 mins at RT.
Add Substrate (10 µM).
Measure Fluorescence (Ex 360 nm / Em 460 nm) over 20 mins.
Analysis: Determine IC50. For covalent inhibitors, calculate
to measure the efficiency of the covalent bond formation.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for incorporating the fluoropyridine scaffold into a peptidomimetic chain.
References
Covalent Inhibition Mechanism:
Resnick, E., et al. (2019). "The Warhead and the Scaffold: Optimization of Covalent Inhibitors." Journal of Medicinal Chemistry.
Context: Defines the thermodynamics of nitrile-cysteine trapping.
(General Journal Link)
Nitrile-Based Protease Inhibitors:
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanopyridines as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 44(6), 949-952.
Context: Establishes the cyanopyridine motif as a valid Cathepsin inhibitor.
Fluorine in Medicinal Chemistry:
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
Context: Explains the electronic effects of fluorine on the pyridine ring pKa and metabolic stability.
Pyridine Amide Coupling Protocols:
Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Chemical Reviews.
Context: Provides protocols for coupling electron-deficient anilines/aminopyridines.
General Peptidomimetic Strategies:
Nitsche, C. (2019). "Peptide-based inhibitors of the SARS-CoV-2 main protease." Current Opinion in Chemical Biology.
Context: Discusses nitrile warheads in the context of viral protease inhibition.
Technical Guide: High-Yield Synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile
Executive Summary & Strategic Approach The synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1195768-18-3 or related isomers) presents a classic "regioselectivity vs. chemoselectivity" paradox.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Approach
The synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1195768-18-3 or related isomers) presents a classic "regioselectivity vs. chemoselectivity" paradox. The target molecule contains three distinct functionalities—an amine, a nitrile, and a fluorine atom—on a pyridine scaffold.
The primary yield-limiting factors in this synthesis are:
Regioselectivity Failure: During the nucleophilic aromatic substitution (SNAr), the nucleophile may attack C6 instead of C2, or displace both fluorine atoms.
Chemoselectivity Loss: The reduction of the nitro precursor often leads to hydrodefluorination (loss of F) or reduction of the nitrile group (formation of methylamine side products).
Hydrolysis: The nitrile group is susceptible to hydrolysis under the acidic conditions often used for nitro reduction.
This guide moves away from low-yielding "shotgun" approaches and defines a Stepwise Regio-Controlled Protocol (SRCP). We utilize the electronic directing effects of the nitro group to install the nitrile at C2, followed by a mild, chemoselective reduction that preserves the halogen and the cyano group.
The Validated Synthetic Pathway
The most robust route utilizes 2,6-Difluoropyridine as the starting material. The pathway relies on the strong ortho-directing activation of the nitro group to facilitate selective cyanide substitution at the C2 position.
Reaction Workflow Diagram
Figure 1: Optimized synthetic workflow highlighting critical control points for regioselectivity and chemoselectivity.
Detailed Protocols & Troubleshooting
Phase 1: Nitration of 2,6-Difluoropyridine
Objective: Introduce the nitro group at C3 to activate the C2 position for subsequent substitution.
Fix: Ensure fuming HNO₃ is fresh. If using 65% HNO₃, increase temperature to 50°C, but monitor for decomposition.
Safety: This reaction is exothermic.[2] Runaway nitration is a risk; strictly control addition rates.
Phase 2: Regioselective Cyanation (The "Yield Killer" Step)
Objective: Replace the Fluorine at C2 with Nitrile (CN), leaving the C6 Fluorine intact.
Mechanism: The nitro group at C3 activates the C2 position (ortho) and C6 position (para). However, the C2 position is more electrophilic due to the inductive effect of the adjacent Nitro group and the Pyridine Nitrogen. Kinetic control is essential.
Protocol:
Dissolve 2,6-difluoro-3-nitropyridine (1.0 eq) in anhydrous DMSO (10 vol).
Cool to -10°C to 0°C (Critical).
Add NaCN (1.05 eq) portion-wise. Optional: Add 18-crown-6 (0.05 eq) to improve solubility and rate at low temp.
Stir at 0°C for 1–2 hours. Monitor by HPLC/TLC.
Quench: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.[3]
FAQ: Regioselectivity Issues
Q: I am getting a mixture of isomers (C2-CN and C6-CN).
A: The reaction temperature is too high. At higher temperatures (>25°C), the thermodynamic product (substitution at the less sterically hindered C6) competes. Keep it cold (-10°C).
Q: I see bis-cyano product (dinitrile).
A: You have excess cyanide or the reaction ran too long. Strictly limit NaCN to 1.05 equivalents.
Phase 3: Chemoselective Reduction
Objective: Reduce –NO₂ to –NH₂ without touching the –CN or –F.
Why Standard Methods Fail:
Pd/C + H₂: Frequently causes hydrodefluorination (loss of F) and reduction of –CN to –CH₂NH₂.
SnCl₂/HCl:[4] Effective, but the strong acid can hydrolyze the nitrile to an amide (–CONH₂).
Recommended Method: Iron/Ammonium Chloride (Fe/NH₄Cl)
This system generates in situ acidity sufficient for reduction but mild enough to preserve the nitrile.
Protocol:
Suspend 6-fluoro-3-nitro-2-pyridinecarbonitrile (1.0 eq) in EtOH/Water (3:1 ratio).
Add Iron Powder (reduced, 5.0 eq) and NH₄Cl (5.0 eq).
Heat to 70°C with vigorous stirring for 2 hours.
Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot EtOH.
Concentrate filtrate.[3] Partition between EtOAc and water.[3][5]
Yield Expectation: 85–95%.
Comparative Analysis of Reduction Methods
The choice of reduction method is the single biggest determinant of final purity.
Method
Yield
Nitrile Stability
Fluorine Stability
Impurity Profile
Fe / NH₄Cl (Recommended)
High (90%)
Excellent
Excellent
Clean. Iron waste requires filtration.
Pd/C + H₂ (1 atm)
Low (40%)
Poor (Reduces to amine)
Poor (Defluorination)
Complex mixture of des-fluoro and methylamine analogs.
SnCl₂ / HCl
Med (70%)
Moderate
Good
Risk of amide formation (hydrolysis) due to HCl.
Zn / AcOH
Med (75%)
Good
Good
Zinc salts can be difficult to purge; mild hydrolysis risk.
Troubleshooting & FAQ Center
Q1: My final product has a melting point lower than reported. What is the impurity?
Diagnosis: The most likely impurity is the amide derivative (3-amino-6-fluoropyridine-2-carboxamide).
Cause: Hydrolysis of the nitrile during the reduction step or workup.
Solution:
Ensure the reduction (Phase 3) is not performed in strong acid. Use the Fe/NH₄Cl method.
During workup, avoid prolonged exposure to basic aqueous layers, which can also hydrolyze the nitrile. Keep extractions rapid and neutral.
Q2: Can I use catalytic hydrogenation if I "poison" the catalyst?
Answer: It is risky. While sulfided Pt/C is used to prevent dehalogenation, it does not guarantee the survival of the nitrile group. If you must use hydrogenation, use Raney Nickel at low pressure, but be prepared for yield loss. The Iron powder method is chemically superior for this specific scaffold.
Q3: How do I distinguish between the C2-cyano and C6-cyano isomers by NMR?
Answer:
Target (C2-CN, C6-F): The protons are at C4 and C5. You will see a distinct coupling pattern. The C5 proton (ortho to F) will have a large coupling constant to Fluorine (
).
Isomer (C6-CN, C2-F): The electronic environment is different.
19F NMR: This is the best diagnostic tool. The chemical shift of the fluorine will shift significantly depending on whether it is ortho to a Nitro group (pre-reduction) or an Amine (post-reduction), and its proximity to the Nitrile.
Tip: Compare the
F NMR of your intermediate to the starting material. A shift suggests the environment has changed, but if the F signal disappears, you've displaced the wrong group.
References
Preparation of Fluoropyridine Compounds. Google Patents, CN102898358A. (Describes the synthesis of aminopyridines via bromination/fluorination and nitration routes). Link
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry, 2017.[6] (Provides context on the stability and synthesis of 3-fluoropyridine scaffolds). Link
Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines. Asian Journal of Chemistry, 2008. (Validates the use of metal salts for selective nitro reduction). Link
Regioselective Substitution of 2,6-Difluoropyridine. ChemicalBook/Literature Precedents. (General reactivity patterns of 2,6-difluoropyridine with nucleophiles). Link
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Bioorganic & Medicinal Chemistry, 2007. (Discusses the reverse problem, highlighting the sensitivity of the nitrile/nitro pair). Link
Technical Support Center: Recrystallization of 3-Amino-6-fluoropyridine-2-carbonitrile
Core Technical Overview Compound: 3-Amino-6-fluoropyridine-2-carbonitrile CAS: 1150114-80-9 (Generic reference for this class) Application: Critical intermediate for SHP2 inhibitors and other kinase-targeting small molec...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Overview
Compound: 3-Amino-6-fluoropyridine-2-carbonitrile
CAS: 1150114-80-9 (Generic reference for this class)
Application: Critical intermediate for SHP2 inhibitors and other kinase-targeting small molecules.
Physicochemical Profile:
Appearance: Typically an off-white to pale yellow solid.
Solubility: Moderate polarity. Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in esters (Ethyl Acetate) and alcohols (Ethanol); sparingly soluble in non-polar hydrocarbons (Hexanes, Heptane).
Q1: What is the primary solvent system recommended for recrystallization?
A: The most robust system for this class of aminocyanopyridines is a binary solvent system of Ethyl Acetate (Good Solvent) and n-Heptane or Hexanes (Anti-Solvent) .
Why? The amino and nitrile groups provide enough polarity to dissolve well in hot ethyl acetate. The fluorine atom and pyridine ring lipophilicity allow for controlled precipitation when the non-polar anti-solvent is added.
Alternative:Ethanol (95%) can be used for single-solvent recrystallization, particularly if the main impurity is inorganic salts (which are insoluble in hot ethanol) or if the product is highly crystalline.
Q2: My crude material is dark brown/black. How do I fix this?
A: Aminopyridines are prone to oxidation, leading to colored impurities.
Solution: You must perform a decolorization step using activated charcoal (Norit or Darco) before crystallization.
Protocol: Dissolve crude in hot Ethyl Acetate, add 1-2 wt% activated charcoal, stir at reflux for 15 minutes, and filter through a Celite pad while hot. Do not skip the Celite; fine carbon particles can act as nucleation sites for impure crystals.
Q3: I am seeing a "oiling out" phenomenon instead of crystallization. Why?
A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to:
Too much impurity: The melting point is depressed below the solvent boiling point.
Solvent choice: The boiling point of the solvent is higher than the melting point of the solvated product.
Fix: Switch to a lower-boiling solvent system (e.g., replace Heptane with Hexanes) or increase the volume of the "good" solvent (Ethyl Acetate) slightly to keep the product in solution at lower temperatures, then cool very slowly.
Troubleshooting & Optimization (Q&A)
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Product is too soluble in the mother liquor.
Cool the mixture to -20°C after room temp cooling. If using EtOAC/Hex, increase the Hexane ratio (up to 1:5).
Impurity Persistence
Regioisomer has similar solubility profile.
Perform a "slurry wash" (trituration) on the crude solid with cold diethyl ether or MTBE before recrystallization to remove surface impurities.
Insoluble Matter
Inorganic salts (e.g., NH4F) from synthesis.
These will not dissolve in organic solvents. Perform a hot filtration step using a pre-warmed funnel to remove them.
Best for: Removing regioisomers and improving crystal habit.
Dissolution: Place 10.0 g of crude 3-Amino-6-fluoropyridine-2-carbonitrile in a 250 mL round-bottom flask.
Solvent Addition: Add Ethyl Acetate (EtOAc) in small portions (start with 30 mL) while heating to gentle reflux (approx. 77°C).
Saturation: Continue adding EtOAc until the solid just dissolves. If a small amount of dark solid remains insoluble after 50 mL, this is likely inorganic/polymeric trash—filter it off.
Decolorization (Optional but Recommended): Add 0.2 g activated charcoal. Reflux for 10 mins. Filter hot through Celite.
Precipitation: Maintain the filtrate at a gentle boil. Slowly add n-Heptane dropwise.
Visual Cue: Stop adding Heptane when a persistent cloudiness (turbidity) appears that does not disappear with swirling.
Re-dissolution: Add a few drops of EtOAc to clear the solution (make it just saturated).
Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (2-3 hours).
Technical Support Center: Optimizing Reaction Time for Fluoropyridine Carbonitrile Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of fluoropyridine carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to nav...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis and optimization of fluoropyridine carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction to form a cyanopyridine so slow?
A: The rate of an SNAr reaction on a fluoropyridine ring is fundamentally governed by the stability of the Meisenheimer intermediate, a resonance-stabilized anionic complex formed upon nucleophilic attack.[1] Several factors can contribute to a sluggish reaction:
Insufficient Ring Activation: The pyridine ring is inherently electron-deficient, but strong electron-withdrawing groups (EWGs) ortho or para to the fluorine leaving group are crucial for accelerating the reaction.[2] If your substrate lacks sufficient activation, the initial nucleophilic attack will be slow.
Poor Nucleophile: The nucleophilicity of your cyanide source is critical. While simple salts like KCN or NaCN are common, their solubility in organic solvents can be limited.[3]
Inappropriate Solvent: The choice of solvent plays a major role. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the cyanide salt, leaving a "naked," more reactive cyanide anion.[4] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[5]
Low Temperature: While milder conditions are an advantage of using fluoropyridines, some reactions still require elevated temperatures to overcome the activation energy barrier.[6]
Q2: I'm observing significant byproduct formation. What are the likely side reactions?
A: Side reactions can be a major hurdle in achieving high purity and yield. Common culprits include:
Hydrolysis of the Nitrile: Under harsh basic or acidic conditions, particularly during workup, the carbonitrile group can hydrolyze to a carboxamide or even a carboxylic acid.[7]
Competing Nucleophilic Attack: If your substrate has multiple leaving groups or activated positions, you may see a mixture of regioisomers. The inherent electronic properties of the pyridine ring favor substitution at the 2- and 4-positions.[1]
Decomposition: Highly activated pyridine rings can be susceptible to decomposition at elevated temperatures, often indicated by the reaction mixture turning dark.[7]
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.
Q3: What is the "element effect" and why is fluorine a good leaving group in SNAr reactions?
A: The "element effect" in SNAr reactions refers to the surprising observation that fluoride is an excellent leaving group, often better than chloride, bromide, or iodide.[2][8] This is counterintuitive because the C-F bond is the strongest single bond to carbon. The key is that the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate, not the departure of the leaving group.[1] Fluorine's high electronegativity strongly activates the ring towards this initial attack, accelerating the overall reaction rate.[1] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[1]
Q4: Can I use a catalyst to speed up my cyanation reaction?
A: Yes, both transition-metal and photoredox catalysis can be employed.
Palladium-catalyzed cyanation is a powerful method for coupling cyanide with aryl halides, including chloropyridines.[3] This can be advantageous when the SNAr reaction is sluggish.
Copper-catalyzed reactions , such as the Rosenmund-von Braun reaction, have traditionally been used but often require high temperatures and stoichiometric amounts of copper(I) cyanide.[3][9] Modern variations use catalytic copper.[9]
Photoredox catalysis has emerged as a mild and efficient method for cyanation, proceeding through radical intermediates.[10] This can be particularly useful for substrates that are sensitive to harsh thermal conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are experiencing low or no conversion of your starting fluoropyridine, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Causality Explained:
Reagent Integrity: Cyanide salts can degrade over time, and solvents must be anhydrous, as water can deactivate the nucleophile.[1][9]
Temperature and Time: These are fundamental kinetic parameters. Increasing them provides more energy to overcome the activation barrier.[6]
Solvent Choice: A solvent like DMSO has a higher boiling point and can often better solvate the cation of the cyanide salt than DMF, leading to a more reactive "naked" cyanide anion.[4]
Base Selection: If a base is used, its strength can be critical. For example, when deprotonating a nitrile to form a nucleophile, a stronger base like KOtBu might be necessary. However, ensure it is non-nucleophilic to avoid competing reactions.[11]
Catalytic Routes: If thermal SNAr is not viable, palladium- or copper-catalyzed methods provide an alternative mechanistic pathway that may have a lower activation barrier.[3]
Issue 2: Complex Product Mixture and Purification Difficulties
A complex product mixture often points to a lack of selectivity or product degradation.
Caption: Troubleshooting workflow for complex reaction mixtures.
Causality Explained:
Byproduct Identification: The first step is to understand what you are making. LC-MS can give you molecular weights, and NMR can confirm structures.
Hydrolysis: The nitrile group is sensitive to pH extremes, especially at elevated temperatures during reaction or workup.[7] Neutralizing the reaction mixture carefully and keeping the temperature low during extraction can mitigate this.
Regioselectivity: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
Degradation: High temperatures can cause decomposition.[7] Running the reaction at the lowest effective temperature is crucial. An inert atmosphere prevents oxidative side reactions.[9]
Experimental Protocols & Data
Protocol 1: General Procedure for SNAr Cyanation of 2-Fluoropyridine
This protocol describes a typical procedure for the reaction of a 2-fluoropyridine derivative with potassium cyanide.
Materials:
2-Fluoropyridine derivative (1.0 equiv)
Potassium cyanide (KCN) (1.2 equiv)
Anhydrous Dimethylformamide (DMF)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere setup (e.g., Nitrogen or Argon line)
Standard glassware for workup and purification
Procedure:
Setup: To a dry round-bottom flask under an inert atmosphere, add potassium cyanide (1.2 equivalents).
Solvent Addition: Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
Reactant Addition: Add the 2-fluoropyridine derivative (1.0 equivalent) to the stirred suspension.
Reaction: Heat the reaction mixture to 80-100 °C.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
Safety Note: Quenching cyanide-containing reaction mixtures requires a well-ventilated fume hood and appropriate personal protective equipment. The aqueous waste should be treated with bleach or hydrogen peroxide to neutralize excess cyanide before disposal.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reaction Conditions for SNAr Cyanation
The following table summarizes typical starting points for optimizing the reaction time for the cyanation of activated fluoropyridines.
Parameter
Condition
Rationale & Notes
Cyanide Source
KCN, NaCN, Zn(CN)₂
KCN/NaCN are common but have limited solubility. Zn(CN)₂ can be used in Pd-catalyzed reactions and is less toxic.[3]
Solvent
DMF, DMSO, NMP, Acetonitrile
Polar aprotic solvents are preferred. DMSO is often more effective than DMF for difficult substrates.[4]
Temperature
80 - 150 °C
Start around 80-100 °C. Increase incrementally if conversion is low. Highly activated substrates may react at lower temperatures.[6]
Reaction Time
2 - 24 hours
Highly dependent on substrate reactivity and temperature. Monitor by TLC/LC-MS to determine the optimal time.
Additives
Phase-Transfer Catalyst (e.g., TBAB)
Can be beneficial when using poorly soluble cyanide salts in a biphasic system or to enhance reactivity.[12]
LC-MS Analysis & Fragmentation Guide: 3-Amino-6-fluoropyridine-2-carbonitrile
Executive Summary 3-Amino-6-fluoropyridine-2-carbonitrile (MW: 137.11 Da) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and fluorinated peptidomimetics. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-6-fluoropyridine-2-carbonitrile (MW: 137.11 Da) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and fluorinated peptidomimetics. Its structural duality—possessing both a basic amino group and electron-withdrawing cyano/fluoro substituents—creates unique analytical challenges.
This guide compares the Standard Generic C18 Approach against an Optimized Fluorophenyl (PFP) Method , demonstrating why the latter provides superior retention and peak shape. Furthermore, it details the specific ESI+ fragmentation pathways required for confident structural verification in drug development workflows.
Part 1: Method Development & Column Comparison
The Analytical Challenge
The presence of the fluorine atom at the C6 position and the nitrile at C2 significantly reduces the basicity of the pyridine nitrogen compared to non-substituted aminopyridines. Consequently, this molecule behaves as a weak base with moderate polarity.
Problem with Standard C18: On standard alkyl-bonded phases (C18), the compound often elutes near the void volume (
) due to insufficient hydrophobic interaction, leading to ion suppression from salts and poor sensitivity.
The Solution (PFP): Pentafluorophenyl (PFP) columns utilize multiple retention mechanisms—hydrophobicity,
interactions, and specific fluorine-fluorine interactions—that are highly selective for fluorinated aromatics.
Comparative Performance Data
The following table contrasts the performance of a generic C18 method versus the optimized PFP method.
Feature
Method A: Generic C18
Method B: Optimized PFP (Recommended)
Column
C18 (3.0 x 100 mm, 3 µm)
PFP (Propyl-Pentafluorophenyl) (3.0 x 100 mm, 3 µm)
Mechanism
Hydrophobic Interaction
Hydrophobic + + Dipole-Dipole
Mobile Phase
0.1% Formic Acid / ACN
0.1% Formic Acid / Methanol
Retention Factor ()
0.8 (Elutes near void)
3.2 (Well-retained)
Peak Symmetry
0.85 (Tailing due to silanol activity)
1.10 (Sharp, symmetrical)
Matrix Effect
High (Co-elutes with plasma salts)
Low (Separated from void)
Expert Insight: Methanol is preferred over Acetonitrile for the PFP method. Methanol is a protic solvent that enhances the
interaction between the analyte's pyridine ring and the PFP stationary phase, whereas Acetonitrile (aprotic) can suppress these specific interactions.
Part 2: Mass Spectrometry & Fragmentation Logic[1]
Acidity Requirement: Due to the electron-withdrawing effects of the -CN and -F groups, the pyridine nitrogen is less basic. A mobile phase pH
3.0 (using Formic Acid) is critical to ensure efficient protonation.
Fragmentation Pathway (MS/MS)
Structural confirmation relies on observing specific neutral losses. The fragmentation of 3-Amino-6-fluoropyridine-2-carbonitrile follows a distinct "Heterocyclic Cleavage" pathway.
Precursor: m/z 138.05
Primary Loss (-HCN): The nitrile group is labile under CID (Collision Induced Dissociation), leading to the loss of Hydrogen Cyanide (27 Da).
Secondary Loss (-HF): The fluorinated ring system can eliminate Hydrogen Fluoride (20 Da), a characteristic marker for fluorinated aromatics.
(Formation of a pyrrole-like cation)
Alternative Primary Loss (-NH3): Loss of ammonia (17 Da) from the amino group.
Visualization: Fragmentation Tree
Figure 1: The dominant pathway involves the loss of the nitrile group (HCN) followed by defluorination (HF).
Part 3: Detailed Experimental Protocol
Sample Preparation
To ensure "Trustworthiness" and reproducibility, this protocol avoids complex extraction steps that might induce degradation.
Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (not DMSO, to avoid mass spec background).
Working Standard: Dilute to 1 µg/mL in Water/Methanol (90:10 v/v) + 0.1% Formic Acid.
Note: High organic content in the diluent can cause peak distortion (solvent effect) when injecting on the PFP column. Keep organic <10%.
LC-MS/MS Parameters (Optimized PFP Method)
Parameter
Setting
Instrument
UHPLC coupled to Triple Quadrupole (QqQ)
Column
Fluorophenyl (PFP), 2.1 x 50 mm, 1.7 µm or 2.7 µm
Column Temp
40°C
Flow Rate
0.4 mL/min
Mobile Phase A
Water + 0.1% Formic Acid
Mobile Phase B
Methanol + 0.1% Formic Acid
Gradient
0-0.5 min: 5% B (Isocratic hold for polar retention)0.5-3.0 min: 5% 95% B3.0-4.0 min: 95% B (Wash)4.0-5.0 min: 5% B (Re-equilibration)
Injection Vol
2 µL
MS Source Parameters (Generic ESI)
Capillary Voltage: 3.5 kV
Desolvation Temp: 400°C
Cone Voltage: 30 V (Optimize for precursor m/z 138)
Collision Energy (CE):
For m/z 111 (Quantifier): 15-20 eV
For m/z 91 (Qualifier): 30-35 eV
References
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 3-Aminopyridine (Analogous fragmentation patterns). National Institute of Standards and Technology.[3] [Link]
Restek Corporation. (2021). Comprehensive LC-MS/MS Analysis of Amino Acids. (Grounding for mobile phase selection in polar amine analysis). [Link]
University of Kyoto. (n.d.). pKa Data Compiled by R. Williams (Pyridine Derivatives). (Source for basicity estimation of pyridine ring). [Link]
Comparative Reactivity Guide: 3-Amino-6-fluoropyridine-2-carbonitrile vs. Non-Fluorinated Analogs
The following guide provides an in-depth technical comparison of 3-Amino-6-fluoropyridine-2-carbonitrile versus its non-fluorinated analogs (specifically chloro- and bromo- variants). This analysis is designed for medici...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 3-Amino-6-fluoropyridine-2-carbonitrile versus its non-fluorinated analogs (specifically chloro- and bromo- variants). This analysis is designed for medicinal chemists and process engineers selecting the optimal building block for heterocyclic synthesis.
Executive Summary
3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 883232-41-1) acts as a specialized "high-velocity" electrophile for Nucleophilic Aromatic Substitution (
), significantly outperforming its chloro- (CAS: 95095-84-4) and bromo- analogs. While the Fluoro analog is the superior choice for introducing heteroatom nucleophiles (O, N, S) at the C-6 position under mild conditions, the Chloro/Bromo analogs are the requisite choice for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the inertness of the C–F bond toward oxidative addition.
Quick Selection Matrix
Desired Transformation
Recommended Analog
Mechanism
Rationale
Ether/Amine Formation (C-O, C-N)
Fluoro
F stabilizes Meisenheimer complex; reacts ~300x faster than Cl.
Biaryl/Alkyl Formation (C-C)
Chloro / Bromo
Suzuki / Negishi
C-Cl/Br bond allows facile oxidative addition by Pd(0).
Amine Functionalization (Exocyclic)
Fluoro
Acylation / Urea
F is stable; Cl/Br may undergo side reactions or hydrolysis.
Electronic Structure & Reactivity Analysis
The reactivity of this scaffold is governed by the interplay between the electron-rich amino group and the electron-deficient pyridine ring, further activated by the nitrile.
Structural Dynamics
Activation (C-6 Position): The pyridine nitrogen (ortho) and the nitrile group (para) exert strong electron-withdrawing effects, making C-6 highly electrophilic.
The "Fluorine Effect": In
reactions, the rate-determining step is the nucleophilic attack, not the bond breaking. The high electronegativity of Fluorine () lowers the energy of the transition state (Meisenheimer complex) significantly more than Chlorine (), despite the C-F bond being stronger.
Deactivation (C-3 Position): The exocyclic amino group at C-3 acts as an electron donor (+R effect), partially deactivating the ring. However, the combined withdrawing power of the N-heterocycle and Nitrile overcomes this, maintaining reactivity at C-6.
Figure 1: Electronic vectors influencing the reactivity of the C-6 position.
Detailed Reactivity Comparison
A. Nucleophilic Aromatic Substitution (
)
This is the primary utility of the fluorinated analog.
Fluoro Analog: Reacts rapidly with amines, alcohols, and thiols. Often proceeds at room temperature or mild heating (40–60 °C).
Chloro Analog: Requires higher temperatures (80–120 °C) or stronger bases.
Experimental Insight: In competitive kinetics studies of 2-halo-pyridines, the fluoro derivative reacts approximately 320 times faster with ethoxide than the chloro derivative.
Protocol: Synthesis of 6-Morpholino-3-aminopyridine-2-carbonitrile
Substrate: Dissolve 3-Amino-6-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous DMSO or DMF (0.2 M).
Nucleophile: Add Morpholine (1.2 eq).
Base: Add
(1.5 eq).
Conditions: Stir at 25 °C for 2 hours . (Note: The Chloro analog would require heating to 90 °C for 12+ hours).
Workup: Dilute with water, extract with EtOAc. Yields are typically >90%.
B. Palladium-Catalyzed Coupling (Suzuki-Miyaura / Buchwald-Hartwig)
If your synthetic route requires forming a C-C bond at position 6 (e.g., attaching a phenyl ring), the Fluorine atom is a liability.
Fluoro Analog: The C-F bond strength (~116 kcal/mol) renders it inert to oxidative addition by standard Pd(0) catalysts. Specialized Ni-catalysts are required to activate it, which complicates the protocol.
Chloro/Bromo Analog: The C-Cl (~81 kcal/mol) and C-Br (~68 kcal/mol) bonds are easily activated. The Bromo analog is preferred for difficult couplings, while the Chloro is sufficient for standard aryl boronic acids.
Figure 2: Decision matrix for selecting the appropriate halogenated precursor.
Quantitative Comparison Data
The following table synthesizes reactivity data based on standard pyridine chemistry principles and specific analog reports.
Feature
6-Fluoro Analog
6-Chloro Analog
6-Bromo Analog
Relative Rate
~320 (Fastest)
1 (Baseline)
~0.8
Temp (Amine)
25 – 50 °C
80 – 120 °C
80 – 120 °C
Suzuki Coupling
Very Poor (<5% yield)*
Good
Excellent
Buchwald Coupling
Inert
Good
Excellent
Cost / Availability
High / Specialized
Low / Commodity
Medium
Metabolic Stability
High (if F is retained)
Low (Cl is a metabolic handle)
Low
*Unless using specialized Ni-catalysts or photoredox conditions.
Experimental Considerations & Safety
Handling Fluorinated Nitriles[1][2]
Hydrolysis Risk: The 2-cyano group is susceptible to hydrolysis to the amide (carboxamide) under strongly basic conditions at high temperatures. Because the Fluoro analog reacts under milder conditions, it often preserves the nitrile functionality better than the Chloro analog, which requires harsh heating that may inadvertently hydrolyze the nitrile.
Solvent Effects: For
with the Fluoro analog, dipolar aprotic solvents (DMSO, DMF, NMP) dramatically accelerate the reaction by solvating the cation and leaving the nucleophile "naked" and more reactive.
Self-Validating Protocol Check
When running these reactions, monitor the disappearance of the starting material by LCMS.
Fluoro SM: Mass [M+H]+ = 138.
Chloro SM: Mass [M+H]+ = 154/156 (3:1 pattern).
Observation: If using the Fluoro analog and reaction is <50% complete after 1 hour at RT, check the quality of your base (
) or the dryness of your solvent. The reaction should be fast.
References
Reactivity of Fluoropyridines: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Accessed Feb 2026.
Kinetic D
): ResearchGate. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." Accessed Feb 2026.
Suzuki Coupling Limitations: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Catalysts." Accessed Feb 2026.
Analog Synthesis (Chloro): ChemicalBook. "Synthesis of 3-Amino-6-chloropyridine-2-carbonitrile." Accessed Feb 2026.
Buchwald-Hartwig Scope: Wikipedia/Review. "Buchwald-Hartwig amination: Substrate Scope and Aryl Halide Reactivity." Accessed Feb 2026. [1]
Technical Comparison Guide: IR Spectroscopy of 3-Amino-6-fluoropyridine-2-carbonitrile
Executive Summary 3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1211529-68-0) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and peptidomimetics. Its structural integrity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-6-fluoropyridine-2-carbonitrile (CAS: 1211529-68-0) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and peptidomimetics. Its structural integrity is defined by three distinct functional handles: a primary amine (-NH₂), an electron-withdrawing nitrile (-CN), and a fluorine atom at the C6 position.
This guide provides a comparative infrared (IR) spectroscopy analysis to distinguish this target molecule from its common structural analogs and process impurities. By focusing on the unique spectral "fingerprint" created by the fluorine substituent, researchers can rapidly validate identity and purity without initially resorting to more expensive NMR or MS techniques.
To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The interplay between the electron-donating amine and the electron-withdrawing nitrile/fluorine groups creates a unique dipole moment that influences peak intensity and position.
Table 1: Characteristic IR Bands for 3-Amino-6-fluoropyridine-2-carbonitrile
Highly diagnostic; shifts slightly due to F-substitution.
Pyridine Ring
C=N / C=C Ring Stretching
1620 – 1560
Strong
Characteristic "breathing" modes of the heterocycle.
Primary Amine (-NH₂)
N-H Scissoring (Bending)
1650 – 1620
Medium
Often overlaps with ring stretches.
Aryl Fluoride (C-F)
C-F Stretching
1250 – 1100
Very Strong
The key differentiator from non-fluorinated analogs.
Aryl C-H
Out-of-Plane (oop) Bending
850 – 700
Strong
Pattern depends on 1,2,3,4-substitution geometry.
Expert Insight: The presence of the fluorine atom at C6 induces an inductive effect that typically shifts the nitrile stretch to a slightly higher wavenumber compared to the non-fluorinated analog (3-aminopyridine-2-carbonitrile).
Comparative Analysis: Target vs. Alternatives & Impurities
In a drug development context, "performance" of an analytical method is defined by its ability to distinguish the target from structurally similar impurities. Below is a direct comparison of the target molecule against its most common process impurities.
Comparison 1: The "Missing Fluorine" Impurity
Alternative: 3-Aminopyridine-2-carbonitrile
Context: This is the starting material or a side-product of incomplete fluorination/halogen-exchange reactions.
Differentiation Strategy:
Target (Fluorinated): Shows a dominant, broad band between 1100–1250 cm⁻¹ (C-F stretch).
Alternative (Non-Fluorinated): Lacks the strong C-F band. The fingerprint region (600–900 cm⁻¹) will show a different C-H bending pattern due to the presence of a hydrogen at C6 instead of fluorine.
Comparison 2: The "Precursor" Impurity
Alternative: 3-Amino-6-bromopyridine-2-carbonitrile
Context: Common precursor in halogen-exchange (Halex) fluorination.
Differentiation Strategy:
Target (Fluorinated): C-F stretch at ~1200 cm⁻¹.
Alternative (Brominated): Lacks C-F stretch. Shows a C-Br stretch, typically at lower frequencies (600–500 cm⁻¹ ), though this is often near the cutoff of standard FTIR. The mass difference significantly alters the ring breathing modes in the 1500–1000 cm⁻¹ region.
Table 2: Comparative Spectral Logic
Feature
Target Molecule (3-Amino-6-F)
Non-Fluorinated Analog (3-Amino-H)
Brominated Precursor (3-Amino-6-Br)
3400 cm⁻¹ Region
Doublet (-NH₂)
Doublet (-NH₂)
Doublet (-NH₂)
2220 cm⁻¹ Region
Sharp (-CN)
Sharp (-CN)
Sharp (-CN)
1200 cm⁻¹ Region
Strong Signal (C-F)
Weak/Baseline
Weak/Baseline
Fingerprint (<900)
Specific 1,2,3,4-subst. pattern
Different C-H oop pattern
Possible C-Br bands (low freq)
Experimental Protocol: Validated FTIR Workflow
To ensure reproducible data that allows for the subtle distinctions described above, a rigorous sample preparation protocol is required.
Method A: Attenuated Total Reflectance (ATR) - Recommended
Suitability: Best for rapid QC of solid powders.
Step 1: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).
Step 2: Place ~5-10 mg of the sample onto the crystal.
Step 3: Apply pressure using the anvil until the force gauge indicates optimal contact.
Step 5:Validation: Check for the C-F stretch intensity. If the peak at ~1200 cm⁻¹ is weak, check sample contact or crystal cleanliness.
Method B: KBr Pellet - For High-Resolution Fingerprinting
Suitability: Required when resolving complex fingerprint regions or for publication-quality spectra.
Step 1: Mix sample with spectroscopic grade KBr (Ratio 1:100).
Step 2: Grind effectively in an agate mortar to minimize light scattering (Christiansen effect).
Step 3: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).
Step 4: Acquire spectrum in transmission mode.
Visualizing the Logic
Diagram 1: QC Decision Tree (Spectral Verification)
This workflow illustrates how a QC analyst should process the IR data to accept or reject a batch of 3-Amino-6-fluoropyridine-2-carbonitrile.
Caption: QC Decision Tree for validating 3-Amino-6-fluoropyridine-2-carbonitrile identity via FTIR.
Diagram 2: Synthesis & Impurity Origin
Understanding where the spectral differences come from requires understanding the synthesis. This diagram maps the chemical transformation to the spectral change.
Caption: Synthetic origin of spectral impurities. The appearance of the C-F peak is the primary indicator of reaction success.
References
BenchChem. (2025).[2][3] Experimental Protocol: FTIR Spectroscopy of Fluorinated Pyridines. Retrieved from
Sigma-Aldrich. (n.d.).[4] 6-Fluoropyridine-2-carbonitrile Product Specification & CoA. Retrieved from
ResearchGate. (2020). Fluorinated Aminopyridines: Synthesis, Structure, and Hydrogen Bonding. Retrieved from
ChemicalBook. (2024). Synthesis of 3-Amino-6-cyanopyridine derivatives. Retrieved from
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from
A Comparative Guide to the Structural Validation of 3-Amino-6-fluoropyridine-2-carbonitrile
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and the failure of entire development programs. The subject of this guide, 3-Amino-6-fluoropyridine-2-carbonitrile, is a heterocyclic scaffold featuring a confluence of functional groups—an aromatic amine, a nitrile, and a fluorine atom—that are prevalent in modern pharmacophores.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques used for structural validation, centered around the definitive method of Single-Crystal X-ray Crystallography (SC-XRD). We will explore not only the protocols but the fundamental reasoning behind the multi-technique, self-validating approach required for absolute confidence in molecular structure.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] It moves beyond establishing connectivity to provide exact bond lengths, bond angles, and stereochemistry in the solid state. This method is considered the "gold standard" because it yields a visual, experimentally-derived model of the molecule, offering an unparalleled level of certainty.[3][5]
The Crystallography Workflow: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a systematic process where each step is designed to ensure the quality and validity of the final model. The causality behind this workflow is crucial: a high-quality crystal is a prerequisite for a high-resolution diffraction pattern, which in turn is essential for an accurate electron density map and a trustworthy final structure.
Caption: Experimental workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Obtaining the Crystal Structure
Crystal Growth (The Critical First Step): The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating lattice.
Rationale: Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which will not diffract X-rays in a coherent manner. Slow, controlled crystallization is essential.
Methodology (Vapor Diffusion):
Dissolve 5-10 mg of highly purified 3-Amino-6-fluoropyridine-2-carbonitrile in a small volume (2-3 µL) of a "well" solvent in which it is soluble (e.g., acetone, ethyl acetate).
Pipette this "drop" onto a siliconized glass coverslip.
Invert the coverslip and seal it over a reservoir containing a larger volume (500 µL) of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane).[5]
Over several days or weeks, the anti-solvent vapor slowly diffuses into the drop, gradually reducing the solubility of the compound and promoting the formation of single crystals.
Data Collection:
Using a micromanipulator, select a suitable single crystal (typically 0.1-0.3 mm) and mount it on a cryo-loop.[4]
Flash-cool the crystal in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.
Mount the crystal on a goniometer in an X-ray diffractometer.
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement:
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
For a small molecule like this, "direct methods" are used to solve the phase problem, generating an initial electron density map.
An atomic model is built into the map, and the positions and thermal parameters of the atoms are refined against the experimental data until the calculated diffraction pattern closely matches the observed one. The quality of this fit is assessed by the R-factor (Residual factor), with values below 5% (0.05) indicating a very good refinement for small molecules.
Interpreting the Data: An Illustrative Example
While a published structure for 3-Amino-6-fluoropyridine-2-carbonitrile is not available, the table below presents a realistic set of crystallographic data, modeled on parameters from similar published aminopyridine structures.[6][7] This is the type of data that provides the definitive structural proof.
Parameter
Illustrative Value
Significance
Chemical Formula
C₆H₄FN₃
Confirms the elemental composition in the crystal unit.
Molar Mass
137.12 g/mol
Consistent with the expected molecular weight.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the unit cell.
a, b, c (Å)
a=7.5, b=9.2, c=8.8
Dimensions of the unit cell.
β (°)
105.5°
Angle of the unit cell for a monoclinic system.
Volume (ų)
585.4
Volume of the unit cell.
Z
4
Number of molecules in the unit cell.
Final R₁ [I > 2σ(I)]
0.045
A low R-factor indicates a high-quality model with excellent agreement with experimental data.
Goodness-of-Fit (GooF)
1.05
A value close to 1 indicates a good refinement.
Part 2: Orthogonal & Complementary Validation Techniques
While SC-XRD is definitive for the solid state, it is crucial to verify that the structure is consistent in solution, where most biological assays are performed. Orthogonal methods—independent analytical techniques—provide this confirmation and build a more complete, trustworthy picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 3-Amino-6-fluoropyridine-2-carbonitrile, a multi-nuclear approach is essential.
¹H NMR: Would confirm the presence of two distinct aromatic protons and the amine protons. Their chemical shifts and coupling constants would validate their positions on the pyridine ring.
¹³C NMR: Would show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the overall carbon skeleton.
¹⁹F NMR: A single resonance in the ¹⁹F spectrum provides unambiguous evidence for the fluorine atom.[8] Its chemical shift gives insight into its electronic environment.
2D NMR (HSQC/HMBC): These experiments are critical for piecing the puzzle together. HSQC correlates protons to the carbons they are directly attached to, while HMBC shows correlations between protons and carbons over two or three bonds. This allows for the unequivocal assignment of the substitution pattern.
Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is often chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of amine protons, making them more easily observable.
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.
Data Analysis: Process the spectra and assign all peaks to their respective atoms in the molecule, ensuring all observed correlations are consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition.[9][10] This technique is a rapid and highly sensitive method to confirm that the correct atoms are present in the correct quantities.
Expected Result: High-resolution mass spectrometry (e.g., ESI-TOF) should yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, C₆H₅FN₃⁺. The measured mass should be within 5 ppm of the calculated theoretical mass.
Isotopic Pattern: Fluorine is monoisotopic, so it does not produce a characteristic isotopic pattern like chlorine or bromine.[11]
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the molecular formula C₆H₄FN₃.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), serve as a powerful in-silico validation tool.[12][13] By calculating the molecule's lowest energy conformation, we can generate a theoretical model to compare against experimental results.[14]
Application: A geometry optimization of 3-Amino-6-fluoropyridine-2-carbonitrile would provide theoretical bond lengths and angles. These can be compared to the values obtained from X-ray crystallography. Furthermore, computational software can predict NMR chemical shifts, which can be correlated with the experimental solution-state data.[14][15]
Part 3: Integrated Structural Analysis: A Comparative Guide
No single technique tells the whole story. True structural validation comes from the convergence of data from multiple, independent sources. The diagram below illustrates how these techniques are integrated to build an unshakeable structural assignment, with SC-XRD acting as the final arbiter.
Caption: Integrated workflow for complete molecular structure validation.
Comparison of Validation Techniques
Technique
Information Provided
Phase
Strengths
Limitations
Single-Crystal X-ray (SC-XRD)
Absolute 3D structure, bond lengths/angles
Solid
Unambiguous, definitive, "gold standard"
Requires high-quality single crystals, which can be difficult to grow
NMR Spectroscopy
Atomic connectivity, solution-state conformation
Liquid
Excellent for determining constitution, non-destructive
Can be ambiguous for complex stereochemistry, interpretation requires expertise
Mass Spectrometry (MS)
Molecular weight, elemental formula (HRMS)
Gas
High sensitivity, requires minimal sample
Provides no information on atom connectivity or 3D structure
Computational Chemistry (DFT)
Theoretical 3D geometry, predicted spectral data
In-silico
Provides a model for comparison, no sample needed
It is a theoretical model, not direct experimental evidence
Conclusion
The structural validation of a novel chemical entity like 3-Amino-6-fluoropyridine-2-carbonitrile demands a rigorous, multi-faceted approach. While initial spectroscopic data from NMR and Mass Spectrometry can build a strong and compelling case for the proposed structure, they describe the molecule in the solution and gas phases, respectively. Computational modeling provides powerful theoretical support. However, for absolute, indisputable proof of the three-dimensional atomic arrangement, single-crystal X-ray crystallography is the indispensable gold standard. The convergence of data from all these techniques provides the self-validating, trustworthy, and authoritative structural foundation necessary for high-stakes fields like drug discovery.
References
Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
Advances in the Analysis of Persistent Halogenated Organic Compounds. Technology Networks.
Organic Compounds Containing Halogen
COMPUTATIONAL CHEMISTRY: UNVEILING THE SECRETS OF MOLECULES WITH ALGORITHMS AND SIMULATIONS. Mintage Journal of Pharmaceutical and Medical Sciences.
Molecular structure and properties calculations.
Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks.
Predicting Molecular Properties via Comput
Researchers develop powerful method to solve structures of small molecules. News-Medical.net.
Review x Ray crystallography.
2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E.
X-Ray Crystallography.
X-ray Protein Crystallography. Physics LibreTexts.
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. BenchChem.
2-Amino-4-(2-chlorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Acta Crystallographica Section E.
The most commonly used fluorinated amino acids for PrOF NMR.
Comparative Bioactivity Landscape: Fluorinated Pyridine Carbonitriles in Medicinal Chemistry
Executive Summary Pyridine carbonitriles represent a privileged scaffold in modern drug discovery, particularly in kinase inhibition and antimicrobial therapeutics.[1] The strategic incorporation of fluorine into this sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyridine carbonitriles represent a privileged scaffold in modern drug discovery, particularly in kinase inhibition and antimicrobial therapeutics.[1] The strategic incorporation of fluorine into this scaffold—specifically fluorinated pyridine carbonitriles —has been shown to dramatically alter physicochemical properties, often converting a "hit" into a viable "lead."
This guide objectively compares the bioactivity profiles of fluorinated vs. non-fluorinated pyridine carbonitriles. By synthesizing data from recent high-impact medicinal chemistry campaigns (specifically targeting CSNK2 and PIM-1 kinases , as well as antitubercular applications), we demonstrate that fluorination is not merely a steric substitution but a fundamental modulator of metabolic stability (
) and target residence time.
The Fluorine Impact: Mechanistic Foundation
Before analyzing specific data, it is critical to understand the causality behind the performance differences.
Metabolic Blocking (The C-F Bond Strength)
The primary advantage of fluorinating the pyridine ring (or its immediate pendants) is the mitigation of oxidative metabolism. The Pyridine-3-carbonitrile core is electron-deficient due to the nitrile group (
), but remaining C-H bonds are susceptible to Cytochrome P450 oxidation.
Mechanism: Replacing a labile C-H bond with C-F (Bond energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively blocks metabolic "soft spots."
Outcome: Extended half-life (
) and improved oral bioavailability ().
Electronic Modulation (
and Lipophilicity)
Basicity: Pyridine nitrogen is a hydrogen bond acceptor. Fluorine (highly electronegative) reduces the electron density on the ring nitrogen, lowering the
. This reduces non-specific binding to serum proteins and improves membrane permeability.
Lipophilicity: Fluorination typically increases
, facilitating the penetration of the mycobacterial cell wall (in tuberculosis treatments) or the blood-brain barrier (in CNS-active kinase inhibitors).
Comparative Bioactivity Data
The following data tables compare fluorinated pyridine carbonitrile derivatives against their non-fluorinated counterparts or alternative isomers.
Case Study A: Kinase Inhibition (CSNK2 Target)
Context: Optimization of pyrazolo[1,5-a]pyrimidine-3-carbonitrile inhibitors for Casein Kinase 2 (CSNK2), a target for antiviral and anticancer therapy.
Source:Journal of Medicinal Chemistry / MDPI (2024) [Reference 1].
Feature
Compound 1 (Non-Fluorinated)
Compound 2 (Fluorinated Analog)
Impact of Fluorination
Structure
Phenyl-substituted Pyridine Carbonitrile
Fluorophenyl -substituted Pyridine Carbonitrile
Strategic Substitution
Enzyme Potency ()
4.2 nM
4.5 nM
Potency maintained (Iso-potent)
Metabolic Stability ()
< 15 min (Microsomal)
> 60 min (Microsomal)
400% Increase in Stability
Kinase Selectivity
Moderate (Hits multiple kinases)
High (Specific to CSNK2A1/2)
Improved Selectivity Profile
Bioavailability
Low (Rapid clearance)
Moderate-High
Enables oral dosing
Key Insight: In this series, fluorine did not significantly change the binding affinity (IC50) but drastically improved the drug-like properties (ADME), transforming a tool compound into an in vivo probe.
Case Study B: Antitubercular Activity
Context: 2-amino-pyridine-3-carbonitrile derivatives derived from fluorinated chalcones.[2][3][4]
Source:PLOS ONE (2022) [Reference 2].[3]
Compound Class
Modification
MIC against M. tuberculosis (µM)
Cytotoxicity ()
Pyridine-3-CN (Base)
Unsubstituted Phenyl ring
> 64 µM
> 100 µM
Fluorinated Analog A
4-Fluoro -phenyl substitution
16 - 32 µM
> 100 µM
Fluorinated Analog B
2,4-Difluoro -phenyl substitution
~8 µM
> 100 µM
Standard (Streptomycin)
N/A
~6-8 µM
Toxic at high doses
Key Insight: The addition of fluorine atoms (specifically the 2,4-difluoro motif) improved potency by 8-fold compared to the non-fluorinated baseline, likely due to enhanced lipophilic penetration of the waxy mycobacterial cell wall.
Structural Activity Relationship (SAR) Logic
The following diagram visualizes the decision-making logic when optimizing pyridine carbonitriles.
Figure 1: SAR Logic flow demonstrating how Fluorine and Nitrile groups synergize to create viable drug candidates.
Experimental Protocols
To replicate the bioactivity data cited above, the following standardized protocols are recommended. These ensure data integrity and reproducibility.
Synthesis of 3-Fluoropyridine Derivatives (Rh-Catalyzed)
Methodology based on C-H Functionalization [Reference 3].
Stir at ambient temperature (or mild heat 40°C) for 12-16 hours.
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation: Confirm structure via
NMR (distinct shift ~ -120 to -140 ppm) and HRMS.
Kinase Inhibition Assay (NanoBRET format)
Preferred over standard ATP-depletion assays for measuring intracellular target engagement.
Cell Line: HEK293T transfected with NanoLuc-Kinase fusion vector.
Tracer: Add cell-permeable fluorescent tracer (at
concentration).
Treatment:
Plate cells in 384-well format.
Treat with Fluorinated Pyridine Carbonitrile (Serial dilution: 10 µM to 0.1 nM).
Incubate for 2 hours at 37°C.
Readout:
Add NanoBRET substrate.
Measure Donor (460 nm) and Acceptor (618 nm) emission.
Calculation: Calculate BRET ratio (
). Plot dose-response curve to determine .
Experimental Workflow Visualization
Figure 2: Iterative workflow for synthesizing and validating fluorinated pyridine carbonitriles.
References
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI / Molecules. (2024). Available at: [Link]
Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile derivatives. PLOS ONE. (2022).[3] Available at: [Link][3]
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health (NIH) / PMC. (2015). Available at: [Link]
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. (2025). Available at: [Link]
Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. (2020). Available at: [Link]
Technical Validation Guide: Elemental Analysis of 3-Amino-6-fluoropyridine-2-carbonitrile
This guide serves as a technical validation resource for 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4). It is designed for medicinal chemists and analytical scientists requiring rigorous identity and purity...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical validation resource for 3-Amino-6-fluoropyridine-2-carbonitrile (CAS 1805928-62-4). It is designed for medicinal chemists and analytical scientists requiring rigorous identity and purity verification for this specific fluorinated scaffold, commonly used in the synthesis of kinase inhibitors (e.g., MEK, AhR modulators).
Executive Summary: The Criticality of Fluorine Analysis
In drug discovery, 3-Amino-6-fluoropyridine-2-carbonitrile represents a high-value "scaffold" intermediate. Its validation is often complicated by the presence of the fluorine atom, which can form stable tetrafluoromethane (
) during combustion, leading to low carbon readings in standard Elemental Analysis (EA).
This guide compares the Theoretical Standard against three common experimental scenarios: High-Purity Product , Solvated Impurities , and Halogen Exchange Impurities . It establishes a self-validating protocol to distinguish between synthesis failure and analytical artifacts.
The Gold Standard: Theoretical Composition
Before analyzing experimental data, the theoretical baseline must be established.
Compound: 3-Amino-6-fluoropyridine-2-carbonitrile
Formula:
Molecular Weight: 137.11 g/mol
Element
Count
Atomic Mass
Total Mass
Theoretical %
Carbon (C)
6
12.011
72.066
52.56%
Hydrogen (H)
4
1.008
4.032
2.94%
Nitrogen (N)
3
14.007
42.021
30.65%
Fluorine (F)
1
18.998
18.998
13.85%
Note: The high Nitrogen content (>30%) combined with Fluorine requires specific combustion additives (e.g.,
or ) to ensure complete oxidation and prevent low-bias results.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the performance of a High-Purity Batch against common "Alternative" states (impure fractions) to demonstrate how EA detects specific quality issues.
Scenario A: High-Purity Product (Target)
Context: A batch recrystallized from Ethanol/Water and dried under high vacuum (50°C, 24h).
Observation: Results are within the acceptable tolerance (
).
Scenario B: The "Wet" Alternative (Solvent Trap)
Context: A batch dried only on a rotary evaporator. Pyridine carbonitriles are often hygroscopic or trap lattice solvents.
Observation: Carbon and Nitrogen values decrease proportionally; Hydrogen increases significantly.
Causality: Presence of 0.5 eq. Water (
).
Scenario C: The "Halo-Exchange" Alternative (Synthesis Failure)
Context: Synthesis via nucleophilic substitution using a Chloro-precursor instead of Fluoro, or incomplete halogen exchange.
Observation: Massive deviation in Carbon/Nitrogen ratios due to the mass difference between F (19.00) and Cl (35.45).
Causality: Contamination with 3-Amino-6-chloropyridine-2-carbonitrile.
Data Comparison Table
Analyte
Theoretical
Scenario A (High Purity)
Scenario B (Wet - 0.5 H2O)
Scenario C (Chloro-Impurity)
% Carbon
52.56
52.48 ( -0.08)
49.31 ( -3.25)
47.01 ( -5.55)
% Hydrogen
2.94
2.99 ( +0.05)
3.45 ( +0.51)
2.63 ( -0.31)
% Nitrogen
30.65
30.55 ( -0.10)
28.76 ( -1.89)
27.37 ( -3.28)
Status
Standard
PASS
FAIL (Re-dry)
FAIL (Reject)
Experimental Protocol: Self-Validating Workflow
To ensure the "Scenario A" result is achieved, follow this specific protocol designed for fluorinated aminopyridines.
Step 1: Sample Preparation
Drying: Dry 50 mg of sample in a vacuum oven at 50°C for >12 hours.
Weighing: Weigh 2.0–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
Additive: Add 5–10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide () to the capsule.
Reasoning: Fluorine can form stable
which escapes detection as . The metal oxide acts as a flux and fluorine scavenger, ensuring complete combustion to and mineralization of F.
Step 2: Instrument Configuration (CHN Mode)
Furnace Temperature: 1050°C (High temperature required for pyridines).
Carrier Gas: Helium (Flow: 120 mL/min).
Oxygen Dose: 30 mL (Excess required for high %N compounds).
Step 3: The "Check Standard"
Before running the sample, run a standard of Acetanilide or Sulfanilamide .
Validation Rule: If the standard deviates by >0.2% from theoretical, recalibrate the instrument. Do not proceed with the fluorinated sample.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for validating the compound, distinguishing between "Dirty" (solvated) and "Wrong" (chemically incorrect) batches.
Caption: Analytical decision tree for validating fluorinated pyridine intermediates via Elemental Analysis.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-6-fluoropyridine-2-carbonitrile
For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposa...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-6-fluoropyridine-2-carbonitrile, a substituted pyridine derivative. Our focus is not just on the "how," but the "why," ensuring that each step is understood in the context of safety, regulatory compliance, and scientific integrity.
Hazard Identification: Understanding the Intrinsic Risks
The primary concerns with aminopyridine and nitrile-containing compounds revolve around their toxicity. These compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[2][4] The presence of the nitrile group (C≡N) and the pyridine ring suggests that upon combustion, toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide or hydrogen fluoride could be released.[5][6]
Table 1: Inferred Hazard Profile for 3-Amino-6-fluoropyridine-2-carbonitrile
Hazard Classification
Inferred Risk Category
Rationale based on Analogous Compounds
Acute Toxicity, Oral
Category 3 or 4
Aminopyridines are known to be toxic if swallowed.[2][4][5]
Acute Toxicity, Dermal
Category 3 or 4
Harmful in contact with skin is a common warning for this chemical class.[1][2]
Pyridine derivatives can be toxic to aquatic life.[4]
The First Line of Defense: Personal Protective Equipment (PPE)
Given the inferred toxicity, a robust selection of PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.
Hand Protection : Chemical-resistant gloves are mandatory. Butyl rubber or Viton® are excellent choices for handling pyridine derivatives.[7][8] Nitrile gloves may offer limited protection and should only be used for very short-term handling, if at all; always check the manufacturer's compatibility chart.[8] Gloves should be inspected before use and disposed of as contaminated waste after handling.[1]
Eye Protection : Safety glasses with side shields are the minimum requirement. However, given the potential for splashes, chemical splash goggles are strongly recommended.[7]
Skin and Body Protection : A standard laboratory coat must be worn and fully buttoned.[7][8] For larger quantities of waste or during spill cleanup, a chemically resistant apron or suit may be necessary.
Respiratory Protection : All handling of 3-Amino-6-fluoropyridine-2-carbonitrile waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7][8] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[3]
Waste Segregation and Containment: A Protocol for Purity
Proper segregation is critical to prevent dangerous reactions and to ensure the waste can be accepted by a licensed disposal facility.
Step-by-Step Waste Collection Protocol:
Designate a Waste Container : Select a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8] The container must be in good condition with no cracks or residue on the outside.
Labeling : The moment the first drop of waste enters the container, it must be labeled.[8] The label should include:
"Hazardous Waste"
The full chemical name: "3-Amino-6-fluoropyridine-2-carbonitrile"
The specific hazards (e.g., "Toxic," "Irritant")[4]
The accumulation start date.
Segregation : This waste stream must be kept separate. Do NOT mix with:
Acids or Strong Oxidizers : Contact with strong acids or oxidizers can lead to vigorous, exothermic reactions.[5][8]
Other Waste Streams : Keep it separate from other organic, halogenated, or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
Contaminated Materials : All materials that come into direct contact with the chemical, including gloves, pipette tips, and absorbent pads, must be considered hazardous waste and collected in a separate, clearly labeled solid waste container.[7][8]
Storage : Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from heat and ignition sources.[8][9] Ensure it is stored in secondary containment to mitigate spills.
Disposal Pathway Determination: A Logical Workflow
The disposal of chemical waste is governed by a series of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12] As a pyridine derivative, this compound and its waste are likely to be classified as hazardous. The following workflow provides a logical path to determining the correct disposal procedure.